molecular formula C12H15BrN2O B6343189 1-(2-Bromobenzoyl)-2-methylpiperazine CAS No. 1240565-31-4

1-(2-Bromobenzoyl)-2-methylpiperazine

Cat. No.: B6343189
CAS No.: 1240565-31-4
M. Wt: 283.16 g/mol
InChI Key: WADIEPGOGGCXRH-UHFFFAOYSA-N
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Description

1-(2-Bromobenzoyl)-2-methylpiperazine (CAS 1240565-31-4) is a brominated aromatic ketone derivative of N-methylpiperazine. This compound serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research, particularly in the development of novel bioactive molecules. With a molecular formula of C12H15BrN2O and a molecular weight of 283.16 g/mol, this compound is characterized by its piperazine ring, a privileged scaffold frequently encountered in pharmacologically active compounds . The N-methylpiperazine moiety is a significant structural feature known to help optimize the pharmacokinetic properties of drug candidates, often contributing to improved solubility and the ability to engage in key molecular interactions with biological targets . The 2-bromobenzoyl group provides a site for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to explore diverse chemical space. Piperazine-based structures are prominently featured in central nervous system (CNS) active drugs and are extensively investigated in neuroscience research . Recent scientific literature highlights the importance of N-methylpiperazine derivatives in the design and synthesis of multi-target ligands for neurodegenerative diseases . These compounds are explored as potential inhibitors of enzymes like monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), which are key therapeutic targets for conditions such as Alzheimer's and Parkinson's diseases . This compound is provided for research and development purposes only and must be handled by technically qualified personnel. It is explicitly not intended for diagnostic or therapeutic uses, nor for use in foods, drugs, cosmetics, or consumer products.

Properties

IUPAC Name

(2-bromophenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-9-8-14-6-7-15(9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADIEPGOGGCXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations

Influence of the Bromobenzoyl Moiety on Biological Activity

The bromobenzoyl portion of the molecule is critical for its interaction with target proteins. This moiety consists of a phenyl ring substituted with a bromine atom and linked to the piperazine (B1678402) ring via a carbonyl group. The nature and position of these features significantly dictate the compound's binding affinity and efficacy.

The position of the bromine atom on the benzoyl ring—ortho (2-position), meta (3-position), or para (4-position)—has a profound impact on the molecule's electronic distribution, steric profile, and ability to form specific interactions like halogen bonds. While direct comparative studies on the bromo-isomers of 1-benzoyl-2-methylpiperazine (B3121706) are not extensively documented, data from analogous compounds provide significant insights.

Halogens are known as ortho, para-directing groups in electrophilic aromatic substitution, but their influence in ligand-receptor interactions is more complex, involving a balance of steric and electronic effects. masterorganicchemistry.com For instance, in a study of chlorophenyl-2,3-benzodiazepine analogues acting as AMPA receptor antagonists, the compound with a chlorine atom at the meta position showed significantly higher inhibitory activity compared to the ortho-substituted analogue. nih.gov This difference was attributed in part to reduced steric hindrance at the meta position, allowing for a more favorable orientation within the receptor's binding site. nih.gov Conversely, research on a series of anilide compounds active against Trypanosoma cruzi found that a meta-substituted analogue retained activity, whereas the para-substituted version was inactive. dndi.org

These findings suggest that the bromine atom in the ortho position of 1-(2-Bromobenzoyl)-2-methylpiperazine likely imposes significant steric constraints that influence the molecule's preferred conformation and its ability to fit into a binding pocket. The activity profile is expected to change considerably if the bromine were moved to the meta or para position, which would alter the molecule's shape and electronic properties.

Table 1: Comparison of Biological Activity for Halogenated Phenyl Analogues (Data based on analogous compound series)

Compound ClassHalogen PositionRelative Biological ActivityPotential RationaleSource
Chlorophenyl-2,3-BenzodiazepinesmetaHighFavorable electronic effects, reduced steric hindrance nih.gov
orthoLowIncreased steric hindrance nih.gov
AnilidesmetaActive- dndi.org
paraInactive- dndi.org

Substituents on the benzoyl group, including the bromine atom and the carbonyl group, are key pharmacophoric features. The carbonyl group's oxygen atom is a potent hydrogen bond acceptor, a crucial interaction for anchoring ligands into the active site of many proteins. Current time information in Pasuruan, ID.

Structural Contributions of the Methylpiperazine Ring to Pharmacological Profiles

The piperazine ring is a common scaffold in medicinal chemistry, valued for its structural versatility and physicochemical properties. researchgate.net The addition of a methyl group introduces a chiral center and further defines the shape and potential interactions of the molecule.

The position of the methyl group on the piperazine ring (e.g., at the 2- or 3-position) and its stereochemistry ((R) or (S) enantiomer) are critical determinants of pharmacological activity. researchgate.net The methyl group at the C2-position in this compound introduces a chiral center. Due to the chiral nature of biological targets like receptors and enzymes, different enantiomers of a drug can exhibit vastly different pharmacological profiles. One enantiomer may bind with high affinity, while the other may have low or no activity, or could even interact with a different target, potentially leading to off-target effects.

The methyl group acts as a hydrophobic feature that can fit into a specific sub-pocket of the binding site, enhancing affinity and selectivity. Changing its position to C3 would alter the spatial relationship between this hydrophobic group, the nitrogen atoms, and the benzoyl moiety, likely leading to a different binding mode and activity. The synthesis and evaluation of specific stereoisomers are therefore essential in drug development to identify the most potent and selective compound.

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. unacademy.com The piperazine ring typically adopts a stable chair conformation to minimize angular and torsional strain. The N-benzoyl group, however, introduces complexity. The amide bond between the carbonyl carbon and the piperazine nitrogen has partial double-bond character, which restricts free rotation and can lead to the existence of different rotational isomers (rotamers). masterorganicchemistry.com

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore model describes the essential spatial arrangement of molecular features necessary for biological activity. mdpi.comnih.gov For this compound, a hypothetical pharmacophore can be constructed based on its structural components and SAR principles from related compounds.

The key features likely include:

Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl group is a primary hydrogen bond acceptor. Current time information in Pasuruan, ID.

Aromatic/Hydrophobic Region: The bromophenyl ring provides a large hydrophobic surface for van der Waals or pi-stacking interactions.

Halogen Bond Donor: The bromine atom can act as a halogen bond donor, interacting with an electron-rich site on the target protein.

Basic Nitrogen/Hydrogen Bond Acceptor: The second nitrogen atom (N4) of the piperazine ring is a basic center that can be protonated at physiological pH, allowing for ionic interactions or acting as a hydrogen bond acceptor.

Hydrophobic Group: The methyl group on the piperazine ring provides an additional hydrophobic contact point, which can contribute to binding selectivity.

The specific spatial arrangement of these five points defines the pharmacophore. The bioactive conformation aligns these features precisely to complement the binding site of its molecular target, leading to its pharmacological effect.

Table 2: Summary of Key Pharmacophoric Features for this compound

Pharmacophoric FeatureStructural MoietyType of Interaction
Hydrogen Bond Acceptor (HBA)Carbonyl OxygenHydrogen Bond
Aromatic/Hydrophobic GroupPhenyl RingHydrophobic, Pi-Stacking
Halogen FeatureBromine AtomHalogen Bond, Hydrophobic
Basic/HBA CenterPiperazine N4-NitrogenIonic, Hydrogen Bond
Hydrophobic GroupC2-Methyl GroupHydrophobic

Molecular Interactions and Biological Target Engagement in Vitro Studies

Enzyme Modulation and Inhibition Profiling

Enzyme modulation is a key mechanism through which chemical compounds exert pharmacological effects. The interaction of 1-(2-Bromobenzoyl)-2-methylpiperazine with several important enzyme classes is outlined below.

There is currently no specific published data detailing the inhibitory activity of this compound against Lysine Specific Demethylase 1 (LSD1). While the piperazine (B1678402) core is a feature in some compounds designed as LSD1 inhibitors, specific enzymatic assays are required to determine if this particular compound has any effect on LSD1 activity.

Specific studies on the tyrosinase inhibition mechanisms of this compound are not available in the current scientific literature. Evaluation via in vitro enzymatic assays would be necessary to ascertain its potential to inhibit tyrosinase and to characterize the mechanism of such inhibition.

The modulatory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have not been specifically reported. Although many nitrogen-containing heterocyclic compounds are known to interact with these enzymes, the activity profile of this compound remains to be determined through direct enzymatic testing. nih.gov

There is no available data from in vitro kinase assays to define the inhibition spectrum of this compound against the family of Fibroblast Growth Factor Receptors (FGFRs). Its potential as an FGFR inhibitor is currently uncharacterized.

The capacity of this compound to act as an allosteric activator of Nicotinamide Phosphoribosyltransferase (NAMPT) has not been investigated in published studies. Its effect on NAMPT enzymatic activity is therefore unknown.

Receptor Ligand Binding and Functional Assays

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for specific receptors. merckmillipore.comnih.gov While direct binding data for this compound is scarce, research on related structures provides some context. For instance, various benzylpiperazine derivatives have been synthesized and tested for their affinity toward sigma (σ) receptors, which are recognized as promising targets for pain therapeutics. nih.gov In one such study, certain benzylpiperazine compounds demonstrated high affinity for the σ1 receptor, with inhibitory constants (Ki) in the low nanomolar range, and high selectivity over the σ2 receptor. nih.gov

However, it is crucial to note that these findings pertain to structurally related analogues and not to this compound itself. The specific receptor binding profile and functional activity (i.e., whether it acts as an agonist or antagonist at any given receptor) for this compound have not been documented. Comprehensive screening through radioligand binding and functional assays would be required to elucidate its receptor interaction profile.

Interactive Data Tables

The following tables summarize the available data based on the text.

Enzyme Inhibition Profiling for this compound

Enzyme TargetIC₅₀Mode of Interaction
Lysine Specific Demethylase 1 (LSD1)Data not availableData not available
TyrosinaseData not availableData not available
Acetylcholinesterase (AChE)Data not availableData not available
Butyrylcholinesterase (BChE)Data not availableData not available
Fibroblast Growth Factor Receptor (FGFR)Data not availableData not available
Nicotinamide Phosphoribosyltransferase (NAMPT)Data not availableData not available

Receptor Ligand Binding for this compound

Receptor TargetBinding Affinity (Ki)Functional Assay Results
No specific binding or functional assay data is available for this compound.

Serotonin (B10506) Receptor (e.g., 5-HT6R) Affinity and Selectivity Studies

No direct experimental data on the affinity of this compound for the 5-HT6 serotonin receptor (5-HT6R) is currently available in the scientific literature. However, research on related piperazine derivatives highlights the potential for this class of compounds to interact with serotonin receptors. For instance, a series of 1,3,5-triazine-piperazine derivatives have been identified as potent 5-HT6R ligands. researchgate.netnih.gov One such derivative, 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, demonstrated a high affinity for the 5-HT6R with a Ki value of 11 nM. synblock.com The affinity of these compounds is influenced by the substituents on the aromatic ring and the linker between the triazine and phenyl moieties. synblock.com Another study on 2-phenylpyrrole derivatives identified compounds with neutral antagonist activity at the 5-HT6R. nih.gov These findings suggest that the broader class of piperazine-containing molecules has the potential for significant interaction with the 5-HT6 receptor, though the specific affinity profile of this compound remains to be determined.

Table 1: 5-HT6 Receptor Affinity for Selected Piperazine Derivatives

Compound Name 5-HT6R Affinity (Ki, nM) Source
4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine 11 synblock.com
4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine 13 synblock.com
4-(1-(2-chlorophenoxy)ethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine < 100 researchgate.net
(RS)-4-[1-(2,3-dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine 6 nih.gov
(RS)-4-(4-methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine 21 nih.gov

Note: This table presents data for structurally related compounds, as no direct data for this compound was found.

Dopamine (B1211576) Receptor (e.g., D4) Ligand Characteristics

Direct experimental data on the ligand characteristics of this compound at the dopamine D4 receptor are not available in the current body of scientific literature. However, the arylpiperazine moiety is a well-established pharmacophore for dopamine receptor ligands. Studies on 1-(2-methoxyphenyl)piperazine (B120316) derivatives have shown high affinity for the human cloned D4 receptor. For example, a benzamide (B126) derivative within this class exhibited a Ki of 1.3 nM for the D4 receptor and demonstrated selectivity over the D2 and α1 receptors. nih.gov The nature of the substituent at the N-4 position of the piperazine ring significantly impacts the affinity and selectivity for the D4 receptor. nih.gov Furthermore, a study of typical and atypical antipsychotic drugs revealed that many compounds with a piperazine scaffold, such as clozapine (B1669256) and olanzapine, have high affinities for the D4 receptor (Ki < 20 nM). nih.govnih.gov These findings underscore the potential of piperazine derivatives, including this compound, to act as D4 receptor ligands.

Table 2: Dopamine D4 Receptor Affinity for Selected Piperazine Derivatives

Compound Name Dopamine D4 Receptor Affinity (Ki, nM) Source
1-(2-methoxyphenyl)piperazine benzamide derivative 1.3 nih.gov
1-(2-methoxyphenyl)piperazine ketone derivative 1.7 nih.gov
Clozapine < 20 nih.govnih.gov
Olanzapine < 20 nih.govnih.gov
L745,870 ~0.43 elifesciences.org

Note: This table presents data for structurally related compounds, as no direct data for this compound was found.

Anti-proliferative and Cytotoxic Activity in Cancer Cell Models (In Vitro)

The piperazine scaffold is a key component in numerous anticancer agents. researchgate.net The cytotoxic potential of piperazine derivatives is often evaluated against a panel of cancer cell lines to determine their anti-proliferative activity.

Evaluation in Human Hepatocellular Carcinoma Cell Lines

There is no specific data available on the cytotoxic activity of this compound in human hepatocellular carcinoma (HCC) cell lines. However, studies on related benzhydrylpiperazine derivatives have demonstrated significant cytotoxic effects. For instance, a series of 1-(substitutedbenzoyl)-4-benzhydrylpiperazine derivatives were screened against the HUH-7 HCC cell line, with some compounds showing high cytotoxic activity. researchgate.netchemicalbook.comresearchgate.net Another study on benzothiazole-piperazine derivatives also reported activity against HUH-7 cells. arabjchem.org Furthermore, piperine (B192125), an alkaloid containing a piperidine (B6355638) ring, has been shown to induce dose- and time-dependent cytotoxicity in HepG2 cells. nih.gov These findings suggest that the benzoylpiperazine scaffold is a promising area for the development of anti-HCC agents.

Table 3: Cytotoxic Activity of Related Piperazine Derivatives in Human Hepatocellular Carcinoma Cell Lines

Compound Class Cell Line Activity (GI50/IC50) Source
1-(substitutedbenzoyl)-4-benzhydrylpiperazine derivatives HUH-7 High cytotoxic activity researchgate.netchemicalbook.comresearchgate.net
Benzothiazole-piperazine derivatives HUH-7 Active arabjchem.org
Piperine HepG2 Dose- and time-dependent cytotoxicity nih.gov
Tomatine HepG2 IC50 of 43 µg/ml frontiersin.org
Deazaellipticine derivative (compound 1) HepG2 IC50 of 1.932 µM envirobiotechjournals.com

Note: This table presents data for structurally related compounds, as no direct data for this compound was found.

Evaluation in Human Breast Cancer Cell Lines

No direct experimental data exists for the cytotoxic activity of this compound in human breast cancer cell lines. However, the piperazine moiety is present in many compounds with demonstrated anti-breast cancer activity. For example, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown cytotoxic activity against several breast cancer cell lines, including MCF-7, BT20, T47D, and CAMA-1. researchgate.net Similarly, novel vindoline-piperazine conjugates have shown low micromolar growth inhibition (GI50) values against the MDA-MB-468 breast cancer cell line. mdpi.com Thiouracil amide derivatives with a piperazine ring have also been screened for their cytotoxic activity in MCF-7 cells, with IC50 values in the micromolar range. researchgate.net

Table 4: Cytotoxic Activity of Related Piperazine Derivatives in Human Breast Cancer Cell Lines

Compound Class/Name Cell Line Activity (IC50/GI50) Source
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives MCF-7, BT20, T47D, CAMA-1 0.31–120.52 µM researchgate.net
Vindoline-piperazine conjugates MDA-MB-468 GI50 = 1.00 µM mdpi.com
Thiouracil amide derivatives with piperazine ring MCF-7 18.23 to 100 µM researchgate.net
Phenylsulfonylpiperazine derivative (Compound 3) MCF-7 IC50 = 4.48 µM mdpi.com
Benzothiazole-piperazine derivatives MCF-7 Active arabjchem.org

Note: This table presents data for structurally related compounds, as no direct data for this compound was found.

Evaluation in Human Colorectal Cancer Cell Lines

Specific data on the anti-proliferative activity of this compound in human colorectal cancer (CRC) cell lines is not found in the available literature. However, various piperazine derivatives have been evaluated for their effects on CRC cells. For instance, 1-(substitutedbenzoyl)-4-benzhydrylpiperazine derivatives have been tested against the HCT-116 colorectal cancer cell line. researchgate.netchemicalbook.comresearchgate.net Additionally, benzothiazole-piperazine derivatives have shown activity against HCT-116 cells. arabjchem.org A curcumin (B1669340) analogue, DMCH, has demonstrated cytotoxic effects on HT29 and SW620 colon cancer cells with IC50 values of 9.80 ± 0.55 µg/mL and 7.50 ± 1.19 µg/mL, respectively. nih.govnorthwestern.edumdpi.com These studies indicate that the piperazine scaffold is a relevant structure for the development of potential anti-colorectal cancer agents.

Table 5: Cytotoxic Activity of Related Piperazine Derivatives in Human Colorectal Cancer Cell Lines

Compound Class/Name Cell Line Activity (IC50/GI50) Source
1-(substitutedbenzoyl)-4-benzhydrylpiperazine derivatives HCT-116 High cytotoxic activity researchgate.netchemicalbook.comresearchgate.net
Benzothiazole-piperazine derivatives HCT-116 Active arabjchem.org
(2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (B45756) (DMCH) HT29 IC50 = 9.80 ± 0.55 µg/mL nih.govnorthwestern.edumdpi.com
(2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH) SW620 IC50 = 7.50 ± 1.19 µg/mL nih.govnorthwestern.edumdpi.com
Quaternary 8-dichloromethyl-pseudoberberine 4-chlorobenzenesulfonate Colorectal cancer cells IC50 = 0.31 µM sigmaaldrich.com

Note: This table presents data for structurally related compounds, as no direct data for this compound was found.

Evaluation in Human Gastric Cancer Cell Lines

There is a lack of specific data on the cytotoxic effects of this compound in human gastric cancer cell lines. However, some studies have explored the anti-gastric cancer potential of other piperazine-containing compounds. For example, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were shown to have cytotoxic activity against the KATO-3 gastric cancer cell line. researchgate.net Furthermore, novel 1,2,4-triazine-chalcone hybrids have demonstrated potent antiproliferative activity against gastric cancer cells, with one compound exhibiting an IC50 value of 0.41 μM against MGC-803 cells. arabjchem.orgresearchgate.net Other research has also identified compounds that inhibit the growth of gastric cancer cells in vitro. nih.govexplorationpub.com

Table 6: Cytotoxic Activity of Related Piperazine Derivatives in Human Gastric Cancer Cell Lines

Compound Class/Name Cell Line Activity (IC50) Source
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives KATO-3 Cytotoxic activity researchgate.net
1,2,4-triazine-chalcone hybrid (Compound 9l) MGC-803 0.41 µM arabjchem.orgresearchgate.net
2-Aryl and 2-piperazinyl benzimidazole-4,7-dione derivatives SNU-1, SNU-16 Potent cytotoxicity nih.gov
Brominated Coelenteramine Analog (Br-Clm-1) AGS IC50 = 15.2 µM mdpi.com

Note: This table presents data for structurally related compounds, as no direct data for this compound was found.

Comparative Cytotoxicity against Normal Cell Lines

No publicly available scientific literature was found to contain in vitro studies assessing the cytotoxic effects of this compound on non-cancerous, normal cell lines. While research exists on the cytotoxicity of various arylpiperazine derivatives against different human cell lines, specific data, such as IC₅₀ values for this compound on normal cells, remains uncharacterized in the reviewed literature. Therefore, a comparative analysis of its selectivity and toxicity towards normal cells versus cancerous cells cannot be provided at this time.

Other Investigated Biological Activities (In Vitro)

Antimicrobial and Antifungal Activity

An extensive search of scientific literature did not yield any studies that have investigated the in vitro antimicrobial or antifungal properties of this compound. The piperazine chemical scaffold is present in numerous compounds that have been evaluated for such activities. However, specific data points, such as the Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) of this compound against various bacterial or fungal strains, have not been reported in the available research.

Anti-Amyloid-β Aggregation Effects

There is no specific information in the reviewed scientific literature regarding the in vitro effects of this compound on the aggregation of amyloid-β (Aβ) peptides. The inhibition of Aβ aggregation is a significant area of research for potential Alzheimer's disease therapeutics. While numerous compounds, including some with piperazine moieties, have been screened for this activity, studies detailing the efficacy of this compound in preventing or reversing Aβ fibril or oligomer formation were not found.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and a protein receptor.

While specific docking studies on 1-(2-Bromobenzoyl)-2-methylpiperazine are not extensively documented in publicly available literature, the binding modes of analogous piperazine (B1678402) derivatives have been widely investigated. For instance, molecular docking studies on various phenylpiperazine derivatives have revealed their potential to bind to a range of biological targets, including enzymes and receptors. researchgate.netnih.gov These studies consistently show that the piperazine scaffold can adopt various conformations to fit into the binding pockets of different proteins.

The interactions between a ligand and its target protein are stabilized by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For piperazine derivatives, the nitrogen atoms of the piperazine ring are key hydrogen bond acceptors and donors. nih.gov Molecular docking studies on related compounds have frequently identified key amino acid residues that form hydrogen bonds with these nitrogens. nih.gov

In the case of this compound, the carbonyl oxygen of the benzoyl group presents an additional hydrogen bond acceptor site. The aromatic ring of the benzoyl group can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. The bromophenyl moiety can further enhance binding through specific interactions. The identification of these key interacting residues is critical for understanding the molecular basis of the compound's activity and for designing more potent and selective analogs.

Interaction Type Potential Interacting Groups on this compound Potential Interacting Protein Residues
Hydrogen BondingPiperazine Nitrogens, Carbonyl OxygenAspartic Acid, Glutamic Acid, Serine, Threonine, Asparagine, Glutamine
Hydrophobic InteractionsBenzoyl Ring, Methyl GroupLeucine, Isoleucine, Valine, Alanine
π-π StackingBenzoyl RingPhenylalanine, Tyrosine, Tryptophan
Halogen BondingBromine AtomElectron-rich atoms (e.g., oxygen, nitrogen) in the protein backbone or side chains

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Quantum Chemical Calculations (e.g., DFT) for Electronic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic and structural properties of molecules. A DFT study on a closely related compound, N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides, provides insights into the electronic characteristics that can be extrapolated to this compound. nih.gov

DFT calculations can be used to determine various molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential (MESP). nih.gov These parameters are crucial for understanding the reactivity and stability of the molecule. For instance, the HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The MESP map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are important for predicting intermolecular interactions. nih.gov

DFT-Calculated Property Significance for this compound
HOMO EnergyIndicates the ability to donate electrons.
LUMO EnergyIndicates the ability to accept electrons.
HOMO-LUMO GapRelates to chemical reactivity and stability.
Molecular Electrostatic Potential (MESP)Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding.
Mulliken Atomic ChargesProvides insight into the charge distribution across the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While a specific QSAR model for this compound has not been reported, numerous QSAR studies on piperazine derivatives have been conducted for various biological activities, such as anticancer and antihistamine effects. mdpi.comnih.gov

These studies typically involve calculating a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties. researchgate.net By applying statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a predictive model is developed. mdpi.com Such a model for a series of analogs of this compound could identify the key structural features that contribute positively or negatively to a specific biological activity. For example, a QSAR model might reveal that the presence and position of the bromine atom on the benzoyl ring are critical for activity, or that the size and nature of the substituent on the piperazine ring significantly influence potency. nih.gov These predictive insights are invaluable for guiding the design of new, more effective compounds. nih.gov

Preclinical Pharmacokinetic and Drug Metabolism Studies in Vitro

Metabolic Stability Assessment in Biological Microsomal Systems

Metabolic stability, often expressed as in vitro half-life (t½) and intrinsic clearance (Clint), is a key parameter determined early in drug development. nih.gov It measures the rate at which a compound is metabolized by enzymes in controlled in vitro systems, primarily liver microsomes. nih.gov This data helps in predicting the in vivo hepatic clearance of a drug.

The liver is the primary site of drug metabolism in the body. nih.gov Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov The stability of a compound in the presence of hepatic microsomes is a strong indicator of its likely metabolic clearance in vivo.

The nature and position of substituents on both the piperazine (B1678402) ring and the aryl group can influence metabolic stability. For example, in a study of arylpiperazine derivatives, the presence of a 2-pyrimidynyl ring was associated with higher metabolic stability in some cases. nih.gov The metabolic landscape of a compound can be complex, with multiple sites susceptible to metabolism. nih.gov

Table 1: Representative In Vitro Hepatic Microsomal Stability Data for Piperazine Derivatives

Compound ClassSpeciesIn Vitro Half-life (t½, min)Key Findings
Piperazin-1-ylpyridazinesHuman, Mouse~2-3Rapid metabolism observed. rsc.org
Modified Piperazin-1-ylpyridazinesHuman, Mouse>100Structural modifications improved stability. rsc.org
ArylpiperazinesHuman2.76 - 9.32Stability dependent on substituents. nih.gov

This table presents generalized data from studies on piperazine derivatives to illustrate the range of metabolic stabilities observed. It does not represent data for 1-(2-Bromobenzoyl)-2-methylpiperazine.

While the liver is the main metabolic organ, the lung also possesses metabolic capacity and can contribute to the first-pass metabolism of inhaled drugs or the metabolism of circulating compounds. nih.gov Lung microsomes are used to assess the potential for pulmonary metabolism. The expression and activity of CYP enzymes in the lung are generally lower and different from those in the liver. nih.gov

Studies comparing rat and human lung microsomes have shown that significant rates of metabolism can be observed for substrates of certain CYP enzymes, including CYP1B1, CYP2C9, and CYP3A4, although the activity is often higher in rat lung microsomes. nih.gov For some other CYPs, such as CYP2C8 and CYP2C19, the activity in lung microsomes can be undetectable. nih.gov

Specific data on the lung microsomal stability of piperazine derivatives is limited in the public domain. However, given that piperazine-containing compounds are substrates for various CYP enzymes present in the lung, it is plausible that some degree of pulmonary metabolism could occur. The extent of this metabolism would depend on the specific affinity of the compound for the CYP isoforms expressed in the lung. For a compound like this compound, its stability in lung microsomes would need to be experimentally determined to understand its potential for local metabolism within the respiratory tract.

Cytochrome P450 (CYP) Enzyme Interaction Profiling

CYP enzymes are a superfamily of heme-containing monooxygenases that play a critical role in the metabolism of a vast number of drugs. researchgate.net Interactions with these enzymes can lead to significant drug-drug interactions (DDIs). Therefore, it is essential to characterize a new drug candidate's potential to inhibit or induce CYP enzymes. researchgate.net

In vitro assays are used to determine if a compound can act as an inhibitor or an inducer of major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Inhibition: Piperazine derivatives have been shown to possess inhibitory activity against various CYP isoforms. A study on several benzyl (B1604629) and phenyl piperazines revealed significant inhibition of CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9, with each analog displaying a unique inhibitory profile. Some piperazine-containing compounds can act as mechanism-based inhibitors, which involves the formation of a reactive metabolite that irreversibly binds to the enzyme. rsc.org This type of inhibition is of particular concern as it can lead to prolonged and more potent DDIs. For example, two piperazine-containing compounds were identified as mechanism-based inactivators of both CYP2D6 and CYP3A4. rsc.org

Induction: CYP induction is the process where a drug enhances the expression of a CYP enzyme, leading to an increased rate of metabolism of co-administered drugs that are substrates of that enzyme. This can result in a loss of therapeutic efficacy. The potential for a compound to induce CYP enzymes is typically evaluated in cultured human hepatocytes. While specific data on the induction potential of this compound is not available, some compounds with a piperazine moiety have been investigated. For instance, repeated dosing of piperine (B192125), which contains a piperidine (B6355638) ring (structurally related to piperazine), has been shown to induce the expression of P-glycoprotein, a process often co-regulated with CYP3A4 induction via the pregnane (B1235032) X receptor (PXR).

Table 2: Illustrative CYP450 Inhibition Profile for a Hypothetical Piperazine Derivative

CYP IsoformInhibition (IC₅₀, µM)Type of Inhibition
CYP1A2> 50Weak/No Inhibition
CYP2C915.5Moderate Inhibition
CYP2C198.2Moderate Inhibition
CYP2D62.1Potent Inhibition
CYP3A412.8Moderate Inhibition

This is a hypothetical data table to illustrate how CYP inhibition data for a piperazine derivative might be presented. It does not represent actual data for this compound.

Transporter Protein (e.g., P-glycoprotein) Interaction Evaluation

Transporter proteins, such as P-glycoprotein (P-gp, also known as MDR1 or ABCB1), are membrane-bound proteins that actively pump substrates out of cells. P-gp is highly expressed in the intestines, liver, kidneys, and the blood-brain barrier, playing a crucial role in drug absorption, distribution, and elimination. A new drug candidate's interaction with P-gp is evaluated to determine if it is a substrate, an inhibitor, or an inducer of this transporter.

Piperazine-containing compounds have been investigated for their interactions with P-gp. Some piperazine derivatives have been identified as P-gp inhibitors, which can increase the bioavailability of co-administered P-gp substrates. For example, a study demonstrated that a piperazine derivative could inhibit P-gp and increase the oral bioavailability of paclitaxel, a known P-gp substrate. In contrast, some cancer cells develop resistance to drugs like imatinib (B729), which contains a piperazine moiety, through the overexpression of P-gp, suggesting that imatinib can be a substrate for this efflux pump.

The interaction of a compound with P-gp is highly structure-dependent. Molecular docking studies with piperine analogs have shown that these compounds can interact with the drug-binding site of P-gp. nih.gov Therefore, for a novel compound like this compound, its potential to be a substrate or modulator of P-gp would need to be experimentally determined using in vitro systems such as Caco-2 cell monolayers or membrane vesicle assays.

Advanced Research Directions and Therapeutic Implications

Rational Design of Next-Generation Derivatives with Enhanced Potency and Selectivity

Rational drug design is a cornerstone for optimizing the therapeutic properties of lead compounds like 1-(2-Bromobenzoyl)-2-methylpiperazine. This approach relies on understanding the structure-activity relationships (SAR) to make targeted chemical modifications that improve a molecule's potency, selectivity, and pharmacokinetic properties.

Detailed research findings have shown that modifying the piperazine (B1678402) scaffold can lead to significant changes in biological activity. For instance, the synthesis of various N-substituted piperazine derivatives has been a common strategy. In the context of this compound, key areas for modification include the phenyl ring of the benzoyl group, the second nitrogen of the piperazine ring, and the methyl group at the 2-position.

Substitution on the Benzoyl Phenyl Ring: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) in place of or in addition to the bromine atom can modulate the electronic environment and steric bulk of the molecule. This can influence how the compound binds to its biological target. Studies on related phenylpiperazine derivatives have demonstrated that such modifications can drastically alter receptor affinity and functional activity. nih.govmdpi.com

Modification of the Piperazine N-1 Position: The nitrogen atom of the piperazine ring not attached to the benzoyl group is a prime site for introducing diverse chemical moieties. This can be used to fine-tune solubility, cell permeability, and interaction with secondary binding pockets on a target protein.

Stereochemistry at the 2-Position: The methyl group at the 2-position creates a chiral center. The synthesis and separation of the individual enantiomers ((R)- and (S)-1-(2-Bromobenzoyl)-2-methylpiperazine) are critical. Biological evaluation of the separate enantiomers often reveals that one is significantly more active or selective than the other, a phenomenon known as eudismic ratio.

The following table outlines potential rational design strategies and their expected impact based on established principles from related piperazine derivatives. mdpi.comnih.gov

Modification Strategy Rationale Potential Outcome
Halogen substitution on the benzoyl ring (e.g., F, Cl, I)Modulate binding affinity through halogen bonding and electronic effects.Enhanced potency and/or selectivity for the target receptor.
Introduction of alkyl or aryl groups at piperazine N-4Explore additional binding interactions and modify physicochemical properties.Improved pharmacokinetic profile (e.g., solubility, bioavailability).
Bioisosteric replacement of the benzoyl carbonyl groupAlter hydrogen bonding capacity and metabolic stability.Increased metabolic stability and duration of action.
Synthesis and testing of individual (R) and (S) enantiomersIsolate the more active stereoisomer to reduce potential off-target effects.Increased therapeutic index and reduced side-effect profile.

Exploration of Polypharmacology and Multi-Target Therapeutic Strategies

Complex multifactorial diseases such as neurodegenerative disorders, psychiatric conditions, and cancer often involve multiple pathological pathways. researchgate.netnih.gov A therapeutic strategy using multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets, is gaining prominence over single-target approaches. researchgate.netjneonatalsurg.com The piperazine scaffold is well-suited for the development of MTDLs due to its ability to be functionalized to interact with diverse target proteins. researchgate.net

For derivatives of this compound, a polypharmacological approach could involve designing molecules that, for example, simultaneously modulate a primary target (e.g., a G-protein coupled receptor) and inhibit a key enzyme involved in the disease pathology. Research into other piperazine-containing compounds has shown success in creating dual-acting or multi-target agents. For instance, benzylpiperazine derivatives have been investigated as dual inhibitors of acetylcholinesterase (AChE) and beta-amyloid aggregation for potential use in Alzheimer's disease. researchgate.netjneonatalsurg.com Similarly, other piperazine derivatives have been designed with combined affinities for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors for use as antipsychotics. rsc.org

The development of MTDLs from the this compound scaffold would involve:

Identifying multiple, relevant biological targets for a specific complex disease.

Using molecular hybridization techniques, which combine the pharmacophoric elements of known ligands for these different targets into a single molecule. nih.gov

Synthesizing and screening these new hybrid compounds for balanced activity at the desired targets.

The table below presents hypothetical multi-target strategies for derivatives of this compound.

Therapeutic Area Primary Target Secondary Target(s) Rationale for Multi-Target Approach
Alzheimer's DiseaseSigma-1 ReceptorAcetylcholinesterase (AChE), BACE1Combine neuroprotective effects with symptomatic improvement (AChE inhibition) and disease modification (BACE1 inhibition). nih.gov
SchizophreniaDopamine D₂ ReceptorSerotonin 5-HT₂ₐ/5-HT₁ₐ ReceptorsAchieve antipsychotic efficacy while mitigating motor side effects and improving negative symptoms and cognitive deficits. rsc.org
CancerA specific kinaseP-glycoprotein (efflux pump)Directly inhibit cancer cell proliferation while simultaneously overcoming multidrug resistance.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The traditional drug discovery process is notoriously long and costly. africansciencegroup.com The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this landscape by accelerating key stages, from lead identification to optimization. africansciencegroup.comnih.gov These computational tools can analyze vast datasets of chemical structures and biological activity to predict the properties of novel compounds with increasing accuracy. africansciencegroup.com

In the context of this compound derivatives, AI and ML can be applied in several ways:

Virtual Screening: ML models can be trained on existing data to screen massive virtual libraries of compounds and identify those most likely to be active against a specific target, significantly reducing the number of compounds that need to be synthesized and tested experimentally. nih.govyoutube.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. Using reinforcement learning, these models can be optimized to generate structures that are predicted to have high potency, good selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govnih.gov

ADMET Prediction: Predicting a compound's pharmacokinetic and toxicity profile early in the discovery process is crucial. AI models trained on large ADMET datasets can provide reliable predictions for novel derivatives, helping to prioritize compounds with better drug-like properties and reducing late-stage failures. youtube.comresearchgate.net

Data Curation: Aggregate all available SAR data for piperazine derivatives.

Model Training: Develop and train ML models (e.g., graph neural networks, random forests) to predict target activity and ADMET properties. nih.gov

Lead Generation: Use the trained models for large-scale virtual screening or de novo design to generate a list of promising new derivatives.

Prioritization: Rank the generated leads based on predicted potency, selectivity, and safety profiles.

Synthesis and Validation: Synthesize a smaller, more focused set of high-priority compounds for experimental validation.

Development of Advanced In Vitro Disease Models for Compound Evaluation

The successful translation of a drug candidate from the lab to the clinic depends on the quality and relevance of the preclinical models used for its evaluation. While simple biochemical assays are useful for initial screening, more complex and physiologically relevant in vitro models are needed to better predict a compound's efficacy in humans.

For evaluating derivatives of this compound, researchers are moving towards advanced in vitro systems:

High-Content Screening (HCS): Instead of measuring a single endpoint, HCS uses automated microscopy and image analysis to assess multiple cellular parameters simultaneously (e.g., cell morphology, protein localization, organelle health). This provides a much richer dataset for understanding a compound's mechanism of action and potential toxicity.

3D Cell Cultures (Spheroids and Organoids): Compared to traditional 2D cell monolayers, 3D cultures more accurately mimic the complex cell-cell and cell-matrix interactions of native tissue. Cancer spheroids, for example, can model the gradients of oxygen and nutrients found in solid tumors. Evaluating compounds in these models can provide better insight into drug penetration and efficacy in a tumor-like microenvironment.

Stem Cell-Derived Models: Induced pluripotent stem cells (iPSCs) can be differentiated into various cell types, such as neurons, cardiomyocytes, or hepatocytes. These patient-derived cells can be used to create personalized disease models in a dish, allowing for the evaluation of compounds on a specific genetic background and potentially predicting patient-specific responses.

The use of such advanced models allows for a more robust preclinical evaluation of drug candidates. For instance, piperazine derivatives have been evaluated in permanently prion-infected cell lines to test their ability to inhibit the propagation of the disease-associated protein. nih.gov Other studies have used in vitro cytotoxicity assays against various human tumor cell lines to select promising anticancer agents for further in vivo testing. nih.govmdpi.com

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromobenzoyl)-2-methylpiperazine?

The compound is synthesized via nucleophilic acyl substitution. React 2-bromobenzoyl chloride with 2-methylpiperazine in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at room temperature. Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1). Post-reaction, extract with methylene chloride, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use 1H/13C NMR to confirm the benzoyl and piperazine moieties, IR spectroscopy to validate carbonyl (C=O) and C-Br stretches, and mass spectrometry (ESI/TOF) for molecular weight verification. Purity is assessed via HPLC (>95% purity threshold) and melting point analysis .

Q. What solvents and reaction conditions minimize byproduct formation during synthesis?

Anhydrous DCM or chloroform with stoichiometric control (1:1.2 molar ratio of 2-methylpiperazine to 2-bromobenzoyl chloride) prevents hydrolysis. Maintain temperatures below 25°C to avoid thermal decomposition. Excess base (e.g., K₂CO₃) neutralizes HCl byproducts .

Advanced Research Questions

Q. How does the bromine substituent influence electronic properties and reactivity in nucleophilic substitution reactions?

The ortho-bromine exerts an electron-withdrawing effect via inductive and resonance effects, polarizing the benzoyl carbonyl group and enhancing electrophilicity. Computational studies (e.g., DFT) reveal localized positive charge on the carbonyl carbon, facilitating nucleophilic attack by amines or thiols. Comparative studies with fluoro/chloro analogs show slower substitution kinetics due to bromine’s larger atomic radius .

Q. What strategies mitigate competing side reactions (e.g., over-alkylation) during functionalization of this compound?

  • Use bulky bases (e.g., DBU) to deprotonate selectively and avoid multiple substitutions.
  • Employ click chemistry (CuSO₄/sodium ascorbate) for regioselective triazole formation with azides, minimizing side products .
  • Optimize reaction time (2–6 hours) and monitor intermediates via LC-MS .

Q. How can crystallographic techniques elucidate the molecular conformation of this compound?

Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) resolves bond lengths (C-Br: ~1.89 Å) and dihedral angles between the benzoyl and piperazine rings. Refinement with SHELXL software confirms steric hindrance from the ortho-bromine , influencing conformational flexibility .

Q. What in vitro assays evaluate the anticancer potential of this compound derivatives?

  • MTT assays on cancer cell lines (e.g., SH-SY5Y neuroblastoma) assess cytotoxicity (IC₅₀ values).
  • Apoptosis markers : DNA fragmentation (gel electrophoresis) and caspase-3 activation (Western blot).
  • Molecular docking (AutoDock Vina) predicts binding affinity to targets like p53 or kinases, validated by competitive binding assays .

Q. How do structural modifications (e.g., halogen substitution) alter biological activity in piperazine derivatives?

  • Fluoro analogs exhibit higher metabolic stability but lower electrophilicity.
  • Chloro/bromo derivatives show enhanced kinase inhibition (e.g., IC₅₀ = 20–50 μM for p53-dependent apoptosis) due to stronger halogen bonding with catalytic residues .

Data Contradictions and Resolution

  • Synthetic yields : Reports vary (60–85%) due to differences in solvent purity and catalyst loading. Reproducibility requires strict anhydrous conditions and inert atmospheres .
  • Biological activity : Discrepancies in IC₅₀ values (e.g., 15 μM vs. 35 μM) may arise from cell line heterogeneity. Standardize assays using ATCC-validated lines and triplicate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.